molecular formula C7H5Cl3N2 B13455471 6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride

6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B13455471
M. Wt: 223.5 g/mol
InChI Key: IMQFGXWAANMYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The presence of chlorine atoms at the 6 and 7 positions of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride typically involves the chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 6 and 7 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloroimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 6-Chloroimidazo[1,2-a]pyridine

Uniqueness

6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride is unique due to the specific positioning of chlorine atoms, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H5Cl3N2

Molecular Weight

223.5 g/mol

IUPAC Name

6,7-dichloroimidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C7H4Cl2N2.ClH/c8-5-3-7-10-1-2-11(7)4-6(5)9;/h1-4H;1H

InChI Key

IMQFGXWAANMYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C(=CC2=N1)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.